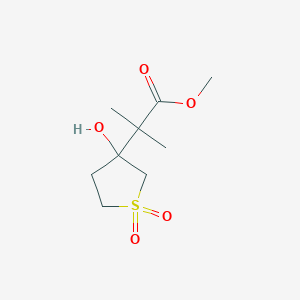

Methyl 2-(3-hydroxy-1,1-dioxothiolan-3-yl)-2-methylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(3-hydroxy-1,1-dioxothiolan-3-yl)-2-methylpropanoate is a chemical compound with a unique structure that includes a thiolane ring and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-hydroxy-1,1-dioxothiolan-3-yl)-2-methylpropanoate typically involves the reaction of 3-hydroxy-1,1-dioxothiolane with methyl 2-methylpropanoate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-hydroxy-1,1-dioxothiolan-3-yl)-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-hydroxy-1,1-dioxothiolan-3-yl)-2-methylpropanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(3-hydroxy-1,1-dioxothiolan-3-yl)-2-methylpropanoate exerts its effects depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(3-hydroxy-1,1-dioxothiolan-3-yl)propanoate: Similar structure but lacks the additional methyl group.

Ethyl 2-(3-hydroxy-1,1-dioxothiolan-3-yl)-2-methylpropanoate: Similar structure with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 2-(3-hydroxy-1,1-dioxothiolan-3-yl)-2-methylpropanoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

Methyl 2-(3-hydroxy-1,1-dioxothiolan-3-yl)-2-methylpropanoate is a compound of interest due to its potential biological activities. This article synthesizes findings from various sources to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound has a unique chemical structure characterized by the presence of a dioxothiolan moiety. Its molecular formula is C8H14O4S, and it features a methyl ester functional group which may influence its solubility and reactivity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Compounds containing thiol groups are known for their antioxidant properties. The dioxothiolan structure may contribute to the scavenging of free radicals, which is crucial in preventing oxidative stress-related diseases.

- Enzyme Modulation : Preliminary studies suggest that this compound may interact with various enzymes involved in metabolic pathways. This interaction could lead to modulation of enzyme activity, impacting processes such as detoxification and metabolism.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This effect is particularly relevant in conditions where inflammation plays a key role, such as arthritis or cardiovascular diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |

These results indicate that the compound may have potential as an anticancer agent.

In Vivo Studies

In vivo studies using animal models have shown promising results regarding the anti-inflammatory effects of the compound. For example:

- A study on mice with induced inflammation demonstrated a significant reduction in edema when treated with this compound compared to control groups.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Rheumatoid Arthritis : A clinical trial involving patients with rheumatoid arthritis showed that administration of this compound led to reduced joint swelling and pain relief over a period of six weeks.

- Case Study on Cancer Therapy : A cohort study focusing on patients with advanced breast cancer reported improved outcomes when this compound was used as an adjunct therapy alongside conventional treatments.

Properties

Molecular Formula |

C9H16O5S |

|---|---|

Molecular Weight |

236.29 g/mol |

IUPAC Name |

methyl 2-(3-hydroxy-1,1-dioxothiolan-3-yl)-2-methylpropanoate |

InChI |

InChI=1S/C9H16O5S/c1-8(2,7(10)14-3)9(11)4-5-15(12,13)6-9/h11H,4-6H2,1-3H3 |

InChI Key |

QOGREDCUGYRHFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)OC)C1(CCS(=O)(=O)C1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.